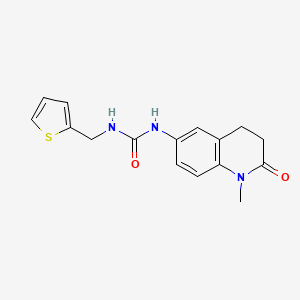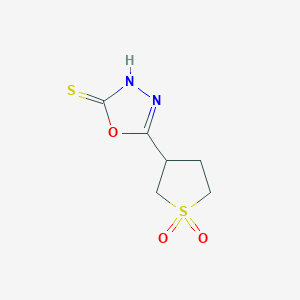![molecular formula C12H6BrClN2S B2364326 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine CAS No. 406199-84-6](/img/structure/B2364326.png)
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine” is a chemical compound . It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized using a microwave technique . The reaction involved the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Another study reported the synthesis of novel pyrimidine analogs via the Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as 1H NMR, MS, elemental analysis, and single-crystal X-ray diffraction . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study reported the coordination reactions of 5-(2-(4-bromophenyl)ethynyl)pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the yield, melting point, and IR spectrum of a similar compound were reported . Another study reported the EI/MS m/z values of a similar compound .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including thieno[2,3-d]pyrimidines, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anticancer Applications
Pyrimidine derivatives have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Protein Kinase Inhibitors
Pyrimidine and its fused derivatives, including thieno[2,3-d]pyrimidines, have been found to be promising protein kinase inhibitors . Protein kinases are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
HIV Treatment
Thieno[2,3-d]pyrimidine derivatives have been studied as potential inhibitors of the human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase . This could make them valuable in the treatment of HIV.
Antiviral Applications
Compounds containing five-membered heteroaryl amines, which could include thieno[2,3-d]pyrimidines, have shown relatively higher antiviral activity against Newcastle disease virus .
Anti-Tuberculosis Applications
Pyrimidines, including thieno[2,3-d]pyrimidines, have been found to exhibit anti-tuberculosis effects . This could make them valuable in the treatment of tuberculosis.
Wirkmechanismus
Target of Action
Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds .
Biochemical Pathways
Related compounds have been found to activate the bmp2/smad1 signaling pathway .
Result of Action
Related compounds have shown to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on further exploring the biological activities of these compounds. For instance, a study suggested that compound 3f could be a promising non-linear optical (NLO) material . Another study suggested that the synthesized compounds could serve as ideal leads for additional modification in the field of anticancer research .
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMAQOZPKMPEEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)
![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)


![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide](/img/structure/B2364260.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)

![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)
